2-methoxy-4-(1H-tetrazol-5-yl)phenol

Descripción

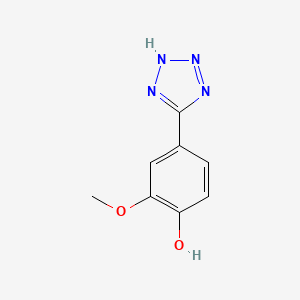

The exploration of novel chemical entities with potential applications in medicinal chemistry and materials science is a cornerstone of academic research. Within this pursuit, the synthesis and characterization of hybrid molecules, which combine the functionalities of different pharmacophores, represent a strategic approach to discovering compounds with enhanced or unique properties. 2-methoxy-4-(1H-tetrazol-5-yl)phenol is one such molecule, integrating a methoxyphenol unit with a tetrazole ring.

| Property | Value |

| CAS Number | 376609-66-4 |

| Molecular Formula | C8H8N4O2 |

| Molecular Weight | 192.18 g/mol |

| IUPAC Name | This compound |

Tetrazole-phenol hybrid scaffolds are of considerable interest in chemical science, largely due to the synergistic combination of the distinct properties of each constituent. The tetrazole ring is a well-established bioisostere of the carboxylic acid group, a common functional group in many biologically active compounds. cambridgemedchemconsulting.comnih.govbeilstein-journals.org This bioisosteric relationship means that the tetrazole can mimic the acidity and hydrogen bonding capabilities of a carboxylic acid while often conferring improved metabolic stability and oral bioavailability. rsc.org

Phenolic compounds, on the other hand, are known for their diverse biological activities, including antioxidant and anti-inflammatory properties. The hydroxyl group of the phenol (B47542) can act as a hydrogen bond donor and acceptor, playing a crucial role in molecular recognition and binding to biological targets. researchgate.net The combination of a tetrazole and a phenol moiety within a single scaffold can thus lead to molecules with multifaceted pharmacological profiles.

The history of tetrazole chemistry dates back to the late 19th century, but its significance in medicinal chemistry has particularly burgeoned over the past few decades. nih.gov Tetrazoles are five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom. nih.gov Their synthesis, commonly achieved through the [3+2] cycloaddition of azides with nitriles, has been extensively refined to allow for the creation of a wide array of substituted tetrazoles. nih.gov

The concept of bioisosterism, the replacement of a functional group within a molecule with another group that retains similar biological activity, has been a powerful tool in drug design. The tetrazole ring is a classic example of a non-classical bioisostere for the carboxylic acid group. cambridgemedchemconsulting.comrsc.org This substitution can lead to enhanced lipophilicity, which may improve a compound's ability to cross cell membranes. Furthermore, the tetrazole ring is generally more resistant to metabolic degradation than the carboxylic acid group. nih.gov

While extensive research specifically targeting this compound is not yet widely published, the foundational knowledge of its constituent parts provides a clear direction for future investigations. The presence of the tetrazole ring suggests that this compound could be explored as a potential therapeutic agent in areas where carboxylic acid-containing molecules have shown promise.

Prospective studies could focus on several key areas:

Synthesis and Optimization: Developing efficient and scalable synthetic routes to this compound and its derivatives will be a crucial first step. This could involve exploring various catalytic systems and reaction conditions to improve yields and purity.

Biological Activity Screening: Given the known biological activities of tetrazoles and phenols, this hybrid molecule could be screened against a range of biological targets. Areas of interest could include its potential as an anti-inflammatory, antioxidant, or antimicrobial agent.

Structure-Activity Relationship (SAR) Studies: Systematic modification of the this compound scaffold would be essential to understand how different substituents on the phenyl ring or the tetrazole moiety influence its biological activity. This would provide valuable insights for the design of more potent and selective analogues.

Materials Science Applications: The nitrogen-rich tetrazole ring can impart energetic properties to molecules, and therefore, the potential of this compound and its derivatives in materials science could also be an avenue for exploration.

Structure

3D Structure

Propiedades

IUPAC Name |

2-methoxy-4-(2H-tetrazol-5-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4O2/c1-14-7-4-5(2-3-6(7)13)8-9-11-12-10-8/h2-4,13H,1H3,(H,9,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODAXBFZKBKYTGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C2=NNN=N2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Methoxy 4 1h Tetrazol 5 Yl Phenol and Analogues

Foundational Synthetic Routes to 5-Substituted 1H-Tetrazoles

The synthesis of 5-substituted 1H-tetrazoles is a well-established area of heterocyclic chemistry, with several robust methods available. These foundational routes provide the essential chemical transformations needed to construct the core of molecules like 2-methoxy-4-(1H-tetrazol-5-yl)phenol.

Overview of [3+2] Cycloaddition Reactions for Tetrazole Ring Formation

The most prevalent and fundamental method for synthesizing 5-substituted 1H-tetrazoles is the [3+2] cycloaddition reaction, also known as the Huisgen cycloaddition. nih.gov This reaction typically involves the combination of a nitrile (a two-atom component) and an azide (B81097), most commonly sodium azide in conjunction with an acid or a catalyst (a three-atom component), to form the five-membered tetrazole ring. nih.govasianpubs.org

The mechanism of this reaction has been a subject of study, with calculations suggesting a process that involves nitrile activation en route to an imidoyl azide, which subsequently cyclizes to form the stable tetrazole ring. nih.gov The activation barrier for this reaction is influenced by the electronic nature of the substituent on the nitrile. nih.gov This method's versatility is demonstrated by its applicability to a wide array of nitriles, including aromatic, aliphatic, and vinyl nitriles, making it a cornerstone of tetrazole synthesis. organic-chemistry.org

Multicomponent Reaction Strategies in Tetrazole Synthesis

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, offer significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular diversity. nih.gov In tetrazole synthesis, MCRs provide convergent and efficient pathways to complex tetrazole derivatives. nih.gov

Prominent examples include the Ugi and Passerini reactions. The Ugi-tetrazole four-component reaction (UT-4CR) is a powerful tool for creating α-aminomethyl tetrazoles by combining an isocyanide, an oxo component, an amine, and hydrazoic acid (often generated in situ). Similarly, the Passerini-tetrazole three-component reaction (PT-3CR) can be employed to synthesize α-acyloxy tetrazoles from an isocyanide, a carboxylic acid, and an azide source. nih.gov These MCRs are highly valued for their ability to construct complex, drug-like molecules with the tetrazole moiety in a single, efficient step. nih.gov

Specific Synthesis of this compound

The specific synthesis of this compound involves the [3+2] cycloaddition of an azide source to 4-hydroxy-3-methoxybenzonitrile. This starting material, also known as vanillin (B372448) nitrile, is readily accessible from vanillin, a bio-based platform chemical. sigmaaldrich.com The focus of synthetic development in this area is on optimizing reaction conditions, exploring catalytic systems, and adhering to the principles of green chemistry.

Optimization of One-Pot Synthesis Approaches

One-pot syntheses are highly desirable as they reduce the need for intermediate purification steps, save time and resources, and minimize waste. For the synthesis of this compound and its analogues, one-pot strategies are particularly attractive. One such approach involves the in situ generation of the nitrile from an aldehyde. For instance, various aldehydes can be converted to the corresponding 5-substituted 1H-tetrazoles in a one-pot, three-component reaction with hydroxylamine (B1172632) and sodium azide, proceeding through an intermediate nitrile. researchgate.net This strategy could be applied to vanillin to produce the target compound without isolating the intermediate 4-hydroxy-3-methoxybenzonitrile. The integration of multicomponent reactions with subsequent chemical transformations in a single pot further enhances the efficiency of synthesizing complex tetrazole-containing molecules.

Catalytic Systems and Reaction Condition Tuning (e.g., use of NaN₃/NH₄Cl, metal catalysts, ionic liquids)

The cycloaddition of sodium azide to nitriles often requires activation to overcome the reaction's energy barrier. A variety of catalytic systems have been developed to facilitate this transformation under milder conditions and with higher efficiency.

The classical method often employs a combination of sodium azide (NaN₃) and ammonium (B1175870) chloride (NH₄Cl) in a high-boiling polar aprotic solvent like dimethylformamide (DMF). However, this system can require high temperatures and long reaction times.

To improve upon this, numerous metal-based catalysts have been investigated. Lewis acids such as zinc salts (e.g., ZnCl₂, ZnBr₂) are highly effective in activating the nitrile group towards nucleophilic attack by the azide. organic-chemistry.orgorganic-chemistry.org Zinc-catalyzed reactions can often be performed in environmentally benign solvents like water, which also helps to mitigate the risk of explosion by minimizing the formation of volatile and hazardous hydrazoic acid. organic-chemistry.org Copper catalysts, including copper(II) sulfate (B86663) pentahydrate and various copper nanoparticles, have also been shown to be efficient for this transformation. nih.govnih.gov The table below summarizes the performance of various catalytic systems for the synthesis of 5-aryl-1H-tetrazoles, which are analogous to the target compound.

| Catalyst System | Substrate | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| NaN₃ / NH₄Cl | Aromatic Nitrile | DMF | 120-130 | 24-48 | Moderate to Good |

| NaN₃ / ZnBr₂ | Benzonitrile | Water | 170 (Microwave) | 0.17 | 91 |

| NaN₃ / CuSO₄·5H₂O | Benzonitrile | DMSO | 120 | 0.5 | 94 |

| NaN₃ / L-proline | Benzonitrile | DMSO | 120 | 6 | 94 |

| NaN₃ / Fe₃O₄@PMO-ICS-ZnO | 4-Chlorobenzaldehyde, Malononitrile | Ethanol | Reflux | 0.5 | 98 |

This table presents representative data from various sources for analogous reactions and is intended for illustrative purposes.

Ionic liquids have also emerged as promising media and catalysts for tetrazole synthesis, often leading to shorter reaction times and easier product isolation.

Green Chemistry Principles in Synthetic Route Development

Modern synthetic chemistry places a strong emphasis on sustainability and environmentally friendly processes. The synthesis of this compound can be designed to align with the principles of green chemistry.

A key aspect is the use of greener solvents. Water is an ideal solvent for the zinc-catalyzed synthesis of tetrazoles, as it is non-toxic, inexpensive, and improves the safety profile of the reaction. organic-chemistry.org The use of bio-based starting materials, such as vanillin to derive the necessary nitrile precursor, is another important green consideration. sigmaaldrich.com

Energy efficiency can be improved through methods like microwave-assisted synthesis, which can dramatically reduce reaction times from hours to minutes. organic-chemistry.org Furthermore, the development of heterogeneous and recyclable catalysts, such as metal nanoparticles supported on magnetic cores or silica, is a significant area of research. nih.govnih.gov These catalysts can be easily separated from the reaction mixture and reused multiple times, reducing waste and cost. One-pot syntheses also contribute to the greenness of a process by minimizing solvent usage and waste generation from multiple workup and purification steps. researchgate.net

Derivatization Strategies for this compound

The structural modification of this compound can be systematically approached by targeting its three main components. These derivatizations are crucial for developing analogues with tailored electronic, steric, and lipophilic characteristics.

Chemical Modification of the Phenolic Hydroxyl Group

The phenolic hydroxyl group is a prime site for chemical modification, allowing for the synthesis of a variety of derivatives, primarily through etherification and esterification reactions.

The conversion of the phenolic hydroxyl to an ether linkage is a common strategy to alter the compound's polarity and hydrogen-bonding capabilities. The Williamson ether synthesis is a classic and versatile method for achieving this transformation. This reaction involves the deprotonation of the phenol (B47542) to form a more nucleophilic phenoxide ion, which then undergoes an SN2 reaction with an alkyl halide.

A study on the synthesis of tetrazole ethers from lignin (B12514952) model phenols, such as 2-methoxy-4-propylphenol, which is structurally similar to the target compound, demonstrates the feasibility of this approach. In this study, the phenol was reacted with 5-chloro-1-phenyl-1H-tetrazole to yield the corresponding tetrazole ether. This reaction highlights a pathway to link the phenolic oxygen to another heterocyclic system.

The general conditions for Williamson ether synthesis are outlined in the table below:

Table 1: General Conditions for Williamson Ether Synthesis of Phenols

| Parameter | Description |

|---|---|

| Substrates | Phenol, Alkyl Halide (or other electrophile with a good leaving group) |

| Base | Typically a strong base such as Sodium Hydride (NaH), Sodium Hydroxide (NaOH), or Potassium Carbonate (K₂CO₃) |

| Solvent | Aprotic polar solvents like Dimethylformamide (DMF), Acetonitrile (CH₃CN), or Acetone |

| Temperature | Varies from room temperature to reflux, depending on the reactivity of the substrates |

Esterification of the phenolic hydroxyl group is another important derivatization that can influence the compound's properties. Esters are typically synthesized by reacting the phenol with a carboxylic acid or its derivative, such as an acyl chloride or anhydride.

Research on the synthesis of ester derivatives of Valsartan, a drug containing a tetrazole ring, provides insight into the formation of esters from phenols. In these studies, the carboxylic acid moiety of Valsartan was reacted with various substituted phenols to produce a library of ester compounds. This demonstrates the chemical compatibility of the tetrazole ring with esterification conditions. The reverse reaction, where this compound is reacted with a carboxylic acid or its derivative, would proceed under similar principles.

Common methods for the esterification of phenols are summarized below:

Table 2: Common Esterification Methods for Phenols

| Method | Reagents | Typical Conditions |

|---|---|---|

| Fischer Esterification | Carboxylic acid, Strong acid catalyst (e.g., H₂SO₄) | Heating under reflux with removal of water |

| Acylation with Acyl Chlorides | Acyl chloride, Base (e.g., Pyridine, Triethylamine) | Often at room temperature or slightly elevated temperatures |

| Acylation with Anhydrides | Carboxylic anhydride, Acid or base catalyst | Can be performed with or without a catalyst, often with heating |

Substituent Effects on the Methoxy-Phenyl Moiety

The electronic properties of the this compound can be modulated by introducing various substituents onto the phenyl ring. These substituents can exert their influence through inductive and resonance effects, thereby altering the acidity of the phenolic proton and the reactivity of the aromatic ring.

The acidity of a substituted phenol is a key property that is influenced by the electronic nature of the substituents. Electron-withdrawing groups (EWGs) generally increase the acidity of the phenol by stabilizing the resulting phenoxide ion through delocalization of the negative charge. Conversely, electron-donating groups (EDGs) decrease acidity by destabilizing the phenoxide ion. pharmaguideline.com

The Hammett equation provides a quantitative measure of the electronic effect of a substituent on the reactivity of a benzene (B151609) derivative. The pKa of a substituted phenol can be correlated with the Hammett substituent constant (σ).

Table 3: Predicted Effect of Substituents on the Acidity of this compound

| Substituent (at C5 or C6) | Electronic Effect | Predicted Effect on Phenolic pKa |

|---|---|---|

| -NO₂ | Strong Electron-Withdrawing | Decrease (Increase Acidity) |

| -CN | Moderate Electron-Withdrawing | Decrease (Increase Acidity) |

| -Cl, -Br | Inductively Withdrawing, Resonantly Donating | Slight Decrease (Slight Increase in Acidity) |

| -CH₃ | Electron-Donating | Increase (Decrease Acidity) |

| -OCH₃ | Resonantly Donating, Inductively Withdrawing | Increase (Decrease Acidity) |

These substituent effects not only modulate the acidity but also influence the nucleophilicity of the phenoxide ion, which in turn affects the rate of derivatization reactions at the hydroxyl group. Furthermore, substituents on the phenyl ring can direct the position of further electrophilic aromatic substitution reactions, although the existing substitution pattern already strongly deactivates the ring towards such reactions.

Structural Elaboration of the Tetrazole Nucleus

The tetrazole ring itself offers opportunities for structural modification, primarily through reactions at the nitrogen atoms. The 1H-tetrazole exists in tautomeric forms, and its derivatization can lead to the formation of N1- and N2-substituted isomers.

The alkylation of 5-substituted-1H-tetrazoles is a well-established method for the synthesis of 1,5- and 2,5-disubstituted tetrazoles. The reaction typically involves treating the tetrazole with an alkylating agent in the presence of a base. The regioselectivity of the alkylation (N1 vs. N2) can be influenced by several factors, including the nature of the substituent at the C5 position, the alkylating agent, the solvent, and the counter-ion.

Generally, the formation of the N2-isomer is often favored under thermodynamic control, while the N1-isomer can be favored under kinetic control. The choice of reaction conditions is therefore critical in directing the outcome of the alkylation.

Table 4: Factors Influencing Regioselectivity in Tetrazole N-Alkylation

| Factor | Influence on Regioselectivity |

|---|---|

| C5-Substituent | The electronic and steric nature of the group at the C5 position can influence the relative nucleophilicity of N1 and N2. |

| Alkylating Agent | The structure of the alkylating agent can sterically hinder approach to one of the nitrogen atoms. |

| Solvent | The polarity of the solvent can affect the solvation of the tetrazolate anion and influence the N1/N2 ratio. |

| Base/Counter-ion | The nature of the cation associated with the tetrazolate anion can impact the regioselectivity. |

Similar to N-alkylation, the tetrazole ring can be functionalized with aryl groups. N-arylation can be achieved through methods such as the Chan-Lam coupling, which typically involves reacting the tetrazole with an aryl boronic acid in the presence of a copper catalyst. Metal-free arylation methods using diaryliodonium salts have also been developed, offering a regioselective route to N2-aryl tetrazoles.

While the aromatic nature of the tetrazole ring makes it generally unreactive in cycloaddition reactions, certain activated tetrazoles can participate in such transformations. These reactions are less common for derivatization but represent a potential avenue for more complex structural modifications.

Advanced Spectroscopic and Crystallographic Characterization of 2 Methoxy 4 1h Tetrazol 5 Yl Phenol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. However, specific, experimentally-derived NMR data for 2-methoxy-4-(1H-tetrazol-5-yl)phenol is not available in surveyed scientific literature.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Detailed ¹H NMR data, including chemical shifts (δ), multiplicities (e.g., singlet, doublet, triplet), and coupling constants (J) for the protons within this compound, have not been reported in peer-reviewed journals. Such data would be crucial for confirming the arrangement of protons on the phenyl ring and the methoxy (B1213986) group, as well as identifying the N-H proton of the tetrazole ring.

Carbon Nuclear Magnetic Resonance (¹³C NMR) Analysis

Similarly, a specific ¹³C NMR spectrum, which would provide the chemical shifts for each unique carbon atom in the molecule, including those in the phenyl ring, the methoxy group, and the tetrazole ring, is not publicly documented. This information is vital for confirming the carbon framework of the compound.

Advanced 2D NMR Techniques (e.g., COSY, HMQC, HMBC)

There is no evidence in the scientific literature of the application of advanced 2D NMR techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HMQC), or Heteronuclear Multiple Bond Correlation (HMBC) for the structural elucidation of this compound. These experiments would provide definitive evidence for the connectivity of atoms within the molecule.

Vibrational Spectroscopy for Functional Group Identification and Molecular Fingerprinting

Vibrational spectroscopy, including FT-IR and Raman techniques, provides valuable information about the functional groups present in a molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy

While general characteristic infrared absorption frequencies are known for phenols, methoxy groups, and tetrazole rings, a specific, experimentally obtained FT-IR spectrum for this compound is not available. Such a spectrum would show characteristic bands for O-H stretching of the phenolic group, C-H stretching of the aromatic ring and methoxy group, C=C stretching of the aromatic ring, C-O stretching of the ether and phenol (B47542), and various vibrations of the tetrazole ring (N-H, C=N, and N-N bonds).

Raman Spectroscopy

No published studies utilizing Raman spectroscopy for the characterization of this compound could be located. Raman spectroscopy can provide complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations, and would be valuable in creating a complete vibrational profile of the molecule.

Mass Spectrometry for Precise Molecular Mass and Fragmentation Analysis

Mass spectrometry is an essential analytical technique for determining the precise molecular mass of a compound and for deducing its structure by analyzing fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) is utilized to determine the elemental composition of a molecule with high accuracy and precision. nih.gov Unlike standard mass spectrometry, HRMS can measure mass-to-charge ratios (m/z) to several decimal places, which allows for the unambiguous determination of a compound's molecular formula. For this compound, the molecular formula is C8H8N4O2. parchem.commolbase.com HRMS analysis would provide an experimental mass that can be compared to the calculated exact mass, confirming the elemental composition. The high mass accuracy, typically within 5 ppm, helps differentiate between compounds with the same nominal mass but different atomic compositions. nih.gov

The fragmentation of the molecular ion in the mass spectrometer provides valuable structural information. For this compound, characteristic fragmentation patterns would be expected. Studies on related tetrazole structures show that a primary fragmentation process often involves the elimination of a nitrogen molecule (N2) from the tetrazole ring. nih.gov Other likely fragmentations could include the loss of a methyl radical (•CH3) from the methoxy group or cleavage of the bond connecting the phenyl ring to the tetrazole moiety.

| Property | Value |

|---|---|

| Molecular Formula | C8H8N4O2 |

| Calculated Exact Mass [M] | 192.0647 Da |

| Protonated Molecule [M+H]⁺ | 193.0720 Da |

| Sodiated Molecule [M+Na]⁺ | 215.0540 Da |

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. mdpi.com This coupling is invaluable for analyzing complex mixtures and verifying the purity of synthesized compounds. nih.gov

In the context of characterizing this compound, LC-MS would first be used to isolate the compound from any unreacted starting materials, byproducts, or impurities. nih.gov As the purified compound elutes from the LC column, it is introduced into the mass spectrometer. The resulting mass spectrum confirms the identity of the peak by its molecular weight, while the retention time from the chromatogram serves as an additional identifying characteristic. This technique is crucial for both qualitative confirmation and quantitative analysis of the target compound in various matrices. researchgate.net

X-ray Diffraction Analysis for Solid-State Structural Determination

X-ray diffraction techniques are the definitive methods for determining the precise three-dimensional arrangement of atoms within a crystalline solid.

Single Crystal X-ray Diffraction (SC-XRD) is the gold standard for elucidating the absolute structure of a molecule. escholarship.org This technique involves irradiating a single, high-quality crystal with an X-ray beam and analyzing the resulting diffraction pattern. The pattern of diffracted X-rays provides detailed information about the electron density within the crystal, from which a three-dimensional model of the atomic arrangement can be constructed.

For this compound, a successful SC-XRD analysis would unequivocally determine its molecular structure, including precise bond lengths, bond angles, and torsion angles. researchgate.net This experimental data is crucial for confirming the connectivity of the methoxy, phenol, and tetrazole groups and understanding the molecule's conformational preferences in the solid state. The analysis also reveals key crystallographic parameters such as the crystal system, space group, and unit cell dimensions.

| Parameter | Description |

|---|---|

| Crystal System | The symmetry system of the crystal lattice (e.g., Monoclinic, Orthorhombic). |

| Space Group | Describes the symmetry of the unit cell. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The lengths and angles defining the repeating unit of the crystal. |

| Volume (V) | The volume of the unit cell. |

| Z | The number of molecules per unit cell. |

| Calculated Density (Dx) | The theoretical density of the crystal. |

Once the crystal structure is determined by SC-XRD, further computational analysis can be performed to understand how the molecules pack together in the crystal lattice. Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal. scirp.orgnih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a technique used to study the electronic transitions within a molecule. It measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. The absorption of photons promotes electrons from a lower energy ground state to a higher energy excited state.

The UV-Vis spectrum of this compound would be characterized by absorption bands corresponding to specific electronic transitions. The presence of aromatic rings (phenol and tetrazole) suggests that the dominant transitions will be π → π, which involve the excitation of electrons from pi bonding orbitals to pi anti-bonding orbitals. researchgate.net Additionally, the non-bonding electrons on the oxygen and nitrogen atoms could give rise to n → π transitions, which are typically weaker and may appear as shoulders on the main absorption bands. researchgate.net The position (λmax) and intensity of these absorption bands provide information about the conjugated π-electron system of the molecule.

Computational and Theoretical Investigations of 2 Methoxy 4 1h Tetrazol 5 Yl Phenol

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in elucidating the electronic properties and predicting the chemical behavior of molecules. For a compound like 2-methoxy-4-(1H-tetrazol-5-yl)phenol, these methods can map out its electronic landscape, revealing sites susceptible to electrophilic or nucleophilic attack and explaining the molecule's stability and reactivity.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is a workhorse in modern computational chemistry for its balance of accuracy and computational cost. When applied to this compound, DFT calculations, typically using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), would be used to optimize the molecule's geometry to its lowest energy state.

These calculations would yield critical data, including bond lengths, bond angles, and dihedral angles, providing a precise three-dimensional structure. Furthermore, DFT is used to compute the energies of different molecular orbitals, which is essential for understanding the molecule's electronic behavior and reactivity.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the interacting species. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its ability to accept electrons.

For this compound, FMO analysis would identify the spatial distribution of these key orbitals. The HOMO is expected to be localized primarily on the electron-rich phenol (B47542) ring and the tetrazole group, indicating these are the likely sites for electrophilic attack. Conversely, the LUMO's distribution would highlight potential sites for nucleophilic attack. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical stability and reactivity; a smaller gap suggests the molecule is more polarizable and reactive.

Table 1: Hypothetical Frontier Molecular Orbital Energies

| Molecular Orbital | Energy (eV) | Description |

|---|---|---|

| HOMO | -6.5 | Highest Occupied Molecular Orbital |

| LUMO | -1.2 | Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap | 5.3 | Indicator of chemical reactivity |

Note: These values are illustrative and would need to be determined by actual DFT calculations.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It transforms the complex, delocalized molecular orbitals obtained from calculations into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a visualization tool that illustrates the charge distribution within a molecule. researchgate.net It maps the electrostatic potential onto the molecule's electron density surface, using a color scale to indicate different potential regions. Red typically signifies regions of high electron density and negative potential (attractive to electrophiles), while blue indicates electron-deficient regions with positive potential (attractive to nucleophiles). Green and yellow represent areas of neutral or intermediate potential.

An MEP map of this compound would likely show negative potential (red) around the phenolic oxygen and the nitrogen atoms of the tetrazole ring, identifying them as primary sites for hydrogen bonding and electrophilic attack. The hydrogen of the phenolic hydroxyl group would exhibit a positive potential (blue), marking it as an acidic site.

Molecular Modeling and Docking Simulations for Interaction Prediction

Molecular modeling techniques extend beyond electronic structure to explore the dynamic behavior of molecules and their interactions with other entities, which is particularly relevant for predicting biological activity.

Conformational Analysis and Tautomerism Studies (e.g., 1H- and 2H-tetrazole tautomers)

A critical aspect for this specific compound is the study of tautomerism within the tetrazole ring. Tetrazoles exist in two common tautomeric forms: the 1H- and 2H-tautomers, where the proton is attached to different nitrogen atoms. Computational studies are essential to determine the relative energies of these tautomers. DFT calculations can predict which tautomer is more stable in the gas phase and in different solvents, a crucial factor as the tautomeric form can significantly influence the molecule's biological activity and interaction profile. The relative stability is determined by comparing the calculated total energies of the optimized geometries for each tautomer.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

Prediction of Molecular Recognition and Binding Sites with Biological Targets

Computational modeling serves as a powerful tool to predict and analyze the molecular recognition of this compound with its potential biological targets. Through molecular docking simulations, it is possible to elucidate the specific binding modes and key interactions that govern the compound's affinity and selectivity. The structural features of this compound, including its phenolic hydroxyl group, methoxy (B1213986) substituent, and tetrazole ring, are pivotal in its interaction with macromolecular targets like enzymes and receptors. ontosight.ai

The phenol moiety can act as both a hydrogen bond donor and acceptor, while the methoxy group primarily functions as a hydrogen bond acceptor. The aromatic ring itself can engage in hydrophobic and π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan within a target's binding pocket. The tetrazole ring is a particularly significant functional group; it is a well-established bioisostere of the carboxylic acid group and can participate in a variety of interactions, including hydrogen bonding and ionic interactions, which can significantly enhance binding potency. nih.govresearchgate.net

Studies on structurally related compounds provide insight into potential binding interactions. For instance, in the development of phosphodiesterase 4D (PDE4D) inhibitors, a pharmacophore model revealed that a planar scaffold (like the phenol ring) interacts with a hydrophobic pocket formed by phenylalanine and isoleucine residues, while a hydrogen bond acceptor makes a crucial connection with a glutamine residue. nih.gov Similarly, research on N-[2-(1H-tetrazol-5-yl)phenyl]benzamide derivatives has shown that the introduction of a 1H-tetrazol-5-yl group can significantly increase potency for targets like G protein-coupled receptor-35 (GPR35). nih.gov These examples suggest that the combination of the phenol scaffold and the tetrazole ring in this compound is well-suited for specific and high-affinity binding to various biological targets.

| Functional Group of Compound | Potential Interaction Type | Potential Interacting Amino Acid Residues in Target |

|---|---|---|

| Phenolic Hydroxyl (-OH) | Hydrogen Bond Donor/Acceptor | Serine, Threonine, Aspartate, Glutamate, Histidine |

| Aromatic Phenol Ring | Hydrophobic, π-π Stacking | Phenylalanine, Tyrosine, Tryptophan, Leucine, Valine |

| Methoxy Group (-OCH3) | Hydrogen Bond Acceptor | Serine, Threonine, Asparagine, Glutamine |

| Tetrazole Ring | Hydrogen Bond Donor/Acceptor, Ionic | Arginine, Lysine, Histidine, Asparagine, Glutamine |

Pharmacophore Modeling and Ligand-Based Drug Design Principles

In scenarios where the three-dimensional structure of a biological target is not available, ligand-based drug design methodologies become indispensable for the discovery and optimization of new therapeutic agents. nih.gov Pharmacophore modeling is a cornerstone of this approach, focusing on the identification and spatial arrangement of essential chemical features a molecule must possess to exert a specific biological effect. nih.govnih.gov

For this compound, a pharmacophore model can be constructed based on its key structural elements. This model would typically include:

One Hydrogen Bond Donor (HBD): The phenolic hydroxyl group.

Multiple Hydrogen Bond Acceptors (HBA): The oxygen atoms of the hydroxyl and methoxy groups, and the nitrogen atoms of the tetrazole ring.

One Aromatic Ring (AR): The central phenol ring, providing a scaffold for hydrophobic interactions.

This collection of features, arranged in a specific 3D geometry, constitutes a molecular fingerprint. This pharmacophore can then be used as a query to screen large virtual libraries of compounds to identify novel molecules that share the same essential features and are therefore likely to exhibit similar biological activity. researchgate.net

A key principle in the ligand-based design of molecules like this compound is the concept of bioisosterism. The tetrazole group is a classic bioisostere for the carboxylic acid functional group. researchgate.netbeilstein-journals.org This substitution is a common strategy in medicinal chemistry to enhance a molecule's pharmacological profile. The tetrazole ring often confers improved metabolic stability, oral bioavailability, and lipophilicity compared to its carboxylic acid counterpart, while retaining the necessary acidic proton and hydrogen bonding capabilities for target interaction. researchgate.net The application of these principles allows for the rational design of new analogs with potentially superior drug-like properties.

| Pharmacophoric Feature | Contributing Moiety in this compound | Role in Molecular Recognition |

|---|---|---|

| Hydrogen Bond Donor | Phenolic -OH | Forms directed hydrogen bonds with acceptor groups on the target. |

| Hydrogen Bond Acceptor | -OH, -OCH3, Tetrazole Nitrogens | Forms directed hydrogen bonds with donor groups on the target. |

| Aromatic Ring | Phenol Ring | Participates in hydrophobic and π-stacking interactions. |

| Acidic Feature | Tetrazole Ring (pKa ~4.9) | Acts as a proton donor; can form ionic interactions. |

Quantitative Structure-Activity Relationship (QSAR) Studies

Correlation of Molecular Descriptors with Biological Activity Profiles

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.gov This is achieved by calculating various molecular descriptors that quantify the physicochemical properties of the molecules and relating them to experimental activity data through statistical models.

For a compound like this compound and its analogs, a range of molecular descriptors can be calculated to build robust QSAR models. These descriptors fall into several categories:

Electronic Descriptors: Such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, ionization potential (IP), and electronegativity (χ). These describe a molecule's reactivity and ability to participate in electronic interactions.

Steric Descriptors: Including molecular weight, volume, and surface area, which relate to the size and shape of the molecule and how it fits into a binding site.

Lipophilic Descriptors: Most commonly the partition coefficient (logP), which measures the compound's hydrophobicity and influences its ability to cross cell membranes.

Topological Descriptors: Numerical indices that describe the connectivity and branching of the molecule's atomic structure.

| Descriptor Type | Specific Descriptor Example | Associated Biological Activity Profile (Example) | Reference |

|---|---|---|---|

| Electronic | Ionization Potential (IP) | Antioxidant Activity | nih.gov |

| Electronic | Electronegativity (χ) | COX-2 Inhibition | nih.gov |

| Lipophilic | logP | Membrane Permeability, General Bioavailability | N/A |

| Fragment-based | Empirical Fragment Values (P1-P4) | Enzyme Inhibitory Potency (IC50) | nih.gov |

Identification of Key Structural Features for Enhanced Potency or Selectivity

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how specific structural modifications of a lead compound affect its biological activity. By systematically altering different parts of the this compound scaffold, researchers can identify the key features required for high potency and selectivity towards a specific biological target.

Analysis of related chemical series highlights several key structural features that are likely crucial for the activity of this compound:

The Tetrazole Moiety: The presence and position of the tetrazole ring are often critical for potency. In studies of GPR35 agonists, the introduction of a 1H-tetrazol-5-yl group was found to be a key factor in significantly boosting the compound's agonistic potency. nih.gov This suggests that the tetrazole ring in this compound is a primary driver of its biological activity, likely through crucial binding interactions.

The Phenolic Hydroxyl and Methoxy Groups: The substitution pattern on the aromatic ring is vital for both potency and selectivity. In a series of 12-lipoxygenase inhibitors, a 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide scaffold was identified and optimized, indicating the importance of the relative positions of the hydroxyl and methoxy groups for potent inhibition. nih.gov Altering the position of these groups on the phenol ring of the title compound, or replacing the methoxy group with other substituents (e.g., ethoxy, chloro), would likely have a profound impact on activity.

The Aromatic Scaffold: The central phenol ring serves as the core scaffold. SAR studies on endothelin-A receptor antagonists revealed that structural requirements for potent affinity included specific substituents at defined positions on a chromene skeleton, which is also a phenolic structure. researchgate.net This underscores that the core ring system and the precise placement of interacting groups are essential for high-affinity binding.

By exploring modifications at these key positions, researchers can fine-tune the compound's properties to achieve enhanced potency or improved selectivity for one biological target over others.

| Structural Feature | Potential Modification for SAR Study | Predicted Impact on Potency/Selectivity |

|---|---|---|

| Tetrazole Ring | Replace with Carboxylic Acid or other acidic isosteres; Modify substitution on the tetrazole ring. | High impact on potency and pharmacokinetic properties. nih.gov |

| Phenolic Hydroxyl Group | Convert to ether or ester; Move to a different position on the ring. | Likely to decrease or abolish activity if it is a key H-bond donor. |

| Methoxy Group | Replace with other alkyl ethers (ethoxy), halogens, or remove entirely. | Modulates electronic properties and steric fit, affecting both potency and selectivity. nih.gov |

| Aromatic Ring | Introduce additional substituents (e.g., halogens, alkyl groups) on the ring. | Can influence lipophilicity and create new interactions to enhance selectivity. |

Mechanistic Basis of Biological Activities Associated with 2 Methoxy 4 1h Tetrazol 5 Yl Phenol Analogues

Molecular Mechanisms of Bioactivity Relevant to Tetrazole and Phenol (B47542) Functionalities

The tetrazole ring is a key structural feature in many pharmacologically active compounds. nih.govbohrium.com It is a nitrogen-rich heterocycle that can exist in different tautomeric forms. nih.gov This moiety is often considered a bioisostere of the carboxylic acid group, sharing similar pKa values and planar spatial requirements, which allows it to interact with biological receptors. nih.govbohrium.com The unique electronic properties of the tetrazole ring, including its electron-donating and -withdrawing capabilities, contribute to its diverse biological roles. bohrium.com

Enzyme Modulation (e.g., COX, Urease)

The ability of 2-methoxy-4-(1H-tetrazol-5-yl)phenol analogues to modulate enzyme activity is a significant aspect of their biological profile. This modulation can occur through various mechanisms, including competitive inhibition where the compound binds to the active site of the enzyme, preventing the natural substrate from binding.

Urease Inhibition:

Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335) to ammonia (B1221849) and carbon dioxide. nih.gov Inhibition of this enzyme is a therapeutic target for managing infections caused by urease-producing bacteria. Tetrazole derivatives have been investigated as urease inhibitors. researchgate.net The mechanism of inhibition often involves the chelation of the nickel ions in the enzyme's active site by the tetrazole ring. nih.gov The nitrogen atoms of the tetrazole can act as ligands, forming a stable complex with the nickel ions and thereby inactivating the enzyme. nih.gov

A study on a series of tetrazole derivatives containing pyrrole-2,5-dione groups demonstrated significant urease inhibitory potential, with some compounds showing higher activity than the standard inhibitor, thiourea. researchgate.net The inhibitory activities (IC₅₀ values) of these compounds are presented in the table below.

| Compound | Urease Inhibition IC₅₀ (µM) |

| 5a | 10.46±1 |

| 5b | 4.325±1 |

| 5c | 9.313±1 |

| 5e | 7.411±1 |

| Thiourea (Standard) | 17.386±1 |

Data sourced from a study on tetrazole derivatives containing pyrrole‐2,5‐dione groups. researchgate.net

Receptor Interaction (e.g., Angiotensin II Receptors)

The interaction of small molecules with cellular receptors is a fundamental mechanism for eliciting a physiological response. Analogues of this compound, particularly those with a biphenyl-tetrazole moiety, are known to interact with angiotensin II receptors. researchgate.netnih.gov

Angiotensin II Receptor Blockade:

Angiotensin II is a peptide hormone that plays a crucial role in regulating blood pressure. researchgate.net It exerts its effects by binding to specific receptors, primarily the AT₁ receptor. researchgate.netvu.edu.au The biphenyl-tetrazole group is a common feature in a class of antihypertensive drugs known as angiotensin II receptor blockers (ARBs). researchgate.netnih.gov The tetrazole moiety in these molecules acts as a bioisostere for the carboxylate group of angiotensin II, allowing it to bind to the AT₁ receptor. researchgate.net

Crystallographic studies have revealed that the tetrazole group of ARBs forms a salt bridge with the cationic guanidino sidechain of arginine 167 (R167) within the AT₁ receptor. vu.edu.au This interaction is critical for the insurmountable antagonism observed with some ARBs. vu.edu.au The development of "bisartans," which contain two tetrazole groups, has been shown to create even stronger binding to the receptor, with both tetrazole moieties potentially interacting with R167. vu.edu.aumdpi.com This enhanced binding leads to a more robust and prolonged blockade of the receptor. vu.edu.au

Elucidation of Chemical Pathways for Antioxidant Activity

The antioxidant properties of this compound analogues are attributed to the combined effects of the phenolic moiety and the tetrazole ring. researchgate.netkashanu.ac.ir These functionalities can neutralize harmful free radicals and chelate pro-oxidant metal ions.

Radical Scavenging Mechanisms of the Phenolic Moiety

Phenolic compounds are well-established antioxidants due to their ability to donate a hydrogen atom from their hydroxyl group to a free radical, thereby neutralizing it. scienceopen.commdpi.com The resulting phenoxyl radical is stabilized by resonance, making it less reactive than the initial free radical. rsc.org

The antioxidant activity of phenolic compounds is influenced by the number and position of hydroxyl and other substituent groups on the benzene (B151609) ring. nih.govresearchgate.net The presence of a methoxy (B1213986) group, as in this compound, can enhance antioxidant activity. nih.govnih.gov This is because the methoxy group is an electron-donating group, which can increase the stability of the phenoxyl radical formed after hydrogen donation. nih.govresearchgate.net

Studies on various phenolic acids have demonstrated that the presence of methoxy and hydroxyl groups significantly enhances their antioxidant capacity. nih.govresearchgate.net The radical scavenging activity of phenolic compounds can be evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. mdpi.com

The table below shows the anti-DPPH radical activity of some methoxyphenols compared to eugenol (B1671780) and isoeugenol.

| Compound | -log EC₂₀ |

| 2-Allyl-4-methoxyphenol | 1.13 |

| 2,4-Dimethoxyphenol | 1.11 |

| Eugenol | 0.81 |

| Isoeugenol | 0.81 |

A higher -log EC₂₀ value indicates greater radical scavenging activity. nih.gov

Chelation Potential of the Tetrazole Ring

The tetrazole ring possesses metal-chelating properties due to the presence of multiple nitrogen atoms with lone pairs of electrons. acs.orglifechemicals.com These nitrogen atoms can coordinate with metal ions, forming stable complexes. lifechemicals.com This chelating ability is significant for antioxidant activity because transition metal ions, such as iron (Fe²⁺) and copper (Cu²⁺), can catalyze the formation of highly reactive free radicals through Fenton-like reactions. aocs.orgresearchgate.net By sequestering these metal ions, the tetrazole moiety can prevent them from participating in oxidative reactions, thus acting as a secondary antioxidant. mdpi.com

The X-ray crystal structure of an enzyme bound to a biphenyl (B1667301) tetrazole inhibitor has shown that the tetrazole moiety directly interacts with a zinc atom in the active site, displacing a water molecule. acs.org This demonstrates the effective metal-chelating capability of the tetrazole ring. The ability of various compounds to chelate metal ions can be assessed through specific assays. nih.gov

Chemical Aspects of Antiglycation Activity

Glycation is a non-enzymatic reaction between reducing sugars and the free amino groups of proteins, lipids, and nucleic acids, leading to the formation of advanced glycation end products (AGEs). researchgate.netthieme-connect.de The accumulation of AGEs is implicated in the pathogenesis of various chronic diseases. nih.gov Phenolic compounds have been shown to possess antiglycation activity through several mechanisms. nih.govncn.gov.pl

One of the primary mechanisms of antiglycation by phenolic compounds is their antioxidant activity. ncn.gov.pl The glycation process is accompanied by the production of reactive oxygen species (ROS), which can accelerate the formation of AGEs. researchgate.netnih.gov By scavenging these free radicals, phenolic antioxidants can inhibit the glycation cascade. nih.govnih.gov

Furthermore, phenolic compounds can directly interact with the precursors of AGEs. They can trap reactive dicarbonyl species like methylglyoxal (B44143) (MG), which are highly reactive intermediates in the formation of AGEs. researchgate.netncn.gov.pl A study on 2-methoxy-4-formylphenol (vanillin), a compound structurally related to the subject of this article, demonstrated its ability to inhibit methylglyoxal-mediated glycation of hemoglobin. nih.gov This inhibition was associated with the suppression of AGE formation and a reduction in the esterase activity of the glycated protein. nih.gov Molecular docking studies suggested that vanillin (B372448) binds to hemoglobin in a way that could interfere with the glycation process. nih.gov

The antiglycation mechanisms of polyphenols can be summarized as:

Inhibition of ROS formation during glycation. researchgate.netnih.gov

Trapping of reactive dicarbonyl compounds. nih.govncn.gov.pl

Chelation of metal ions that catalyze glycation reactions. nih.gov

Blocking the carbonyl groups of reducing sugars. nih.gov

Inhibition of Advanced Glycation End-Product (AGE) Formation Pathways

Advanced glycation end-products (AGEs) are a heterogeneous group of molecules formed through the non-enzymatic reaction of reducing sugars with proteins, lipids, and nucleic acids. nih.gov The accumulation of AGEs is implicated in the pathogenesis of various chronic diseases, including diabetes and its complications. nih.gov Phenolic compounds, in general, are known to inhibit the formation of AGEs through several mechanisms. researchgate.net

The antiglycation activity of this compound analogues can be attributed to the following pathways:

Radical Scavenging Activity : The glycation process is accompanied by the production of free radicals. nih.gov The phenolic hydroxyl group in the guaiacol (B22219) moiety of these analogues can donate a hydrogen atom to neutralize these free radicals, thereby interrupting the propagation of the glycation reaction. mdpi.com

Trapping of Reactive Carbonyl Species : A crucial step in AGE formation is the generation of reactive dicarbonyl species like methylglyoxal (MGO). nih.gov Polyphenolic compounds have been shown to trap these reactive intermediates, preventing them from reacting with biological macromolecules. researchgate.net The electron-rich aromatic ring of the 2-methoxyphenol moiety is poised to react with and detoxify these harmful carbonyl compounds.

Metal Ion Chelation : Transition metal ions can catalyze the auto-oxidation of sugars and the degradation of Amadori products, leading to the formation of AGEs. The oxygen atoms of the hydroxyl and methoxy groups on the phenolic ring can chelate these metal ions, thus inhibiting these catalytic processes. nih.gov

While direct experimental data on the antiglycation activity of this compound is not extensively available, the known antiglycation potential of various phenolic compounds provides a strong basis for its putative efficacy. The following table presents the antiglycation activities of some relevant phenolic compounds.

Table 1: Antiglycation Activity of Selected Phenolic Compounds

| Compound/Extract | Assay Method | IC50 Value | Reference |

|---|---|---|---|

| Scutellaria alpina root extract | BSA-glucose assay | 61.4 µg/mL | mdpi.com |

| Aminoguanidine (positive control) | BSA-glucose assay | 63 µg/mL | mdpi.com |

| Baicalin | BSA-glucose assay | >100 µg/mL (90.4% inhibition) | mdpi.com |

| Luteolin | BSA-glucose assay | >100 µg/mL (85.4% inhibition) | mdpi.com |

Structural Determinants for Antiglycation Efficacy

The efficiency of this compound analogues as antiglycation agents is intrinsically linked to their molecular structure. Key structural features that are likely to influence their activity include:

The Phenolic Hydroxyl Group : The presence of the free hydroxyl group on the aromatic ring is paramount for the radical scavenging activity. Its hydrogen-donating ability is a cornerstone of the antioxidant-mediated antiglycation mechanism. nih.gov

The Methoxy Group : The methoxy group at the ortho position to the hydroxyl group can influence the electronic properties of the phenol, potentially enhancing its hydrogen-donating ability and radical stabilizing capacity through resonance. mdpi.com

Substitution on the Phenolic Ring : The introduction of other electron-donating or electron-withdrawing groups on the phenolic ring can modulate the antioxidant capacity and, consequently, the antiglycation activity. Generally, electron-donating groups enhance the radical scavenging potential. nih.gov

Chemical Basis of Antimicrobial Activity

The combination of a methoxyphenol and a tetrazole ring in a single molecular entity suggests a potential for broad-spectrum antimicrobial activity. Both of these structural motifs are found in various known antimicrobial agents.

Interactions with Microbial Cell Targets and Processes

The antimicrobial action of this compound analogues is likely to be multifaceted, targeting several key microbial processes:

Disruption of Microbial Membranes : Phenolic compounds are known to exert their antimicrobial effects by partitioning into the lipid bilayer of microbial cell membranes. This can lead to a loss of membrane integrity, increased permeability, and leakage of intracellular components, ultimately resulting in cell death. The lipophilic nature of the guaiacol moiety would facilitate this interaction.

Inhibition of Essential Enzymes : The tetrazole ring is a key component of several antibacterial drugs. nih.gov It has been suggested that tetrazole-containing compounds can inhibit essential bacterial enzymes. For instance, some studies have shown that novel tetrazole derivatives can act as inhibitors of bacterial DNA gyrase and topoisomerase IV, enzymes that are crucial for DNA replication and repair. nih.gov

Interference with Biofilm Formation : Biofilms are structured communities of bacteria that are notoriously resistant to antibiotics. Some tetrazole derivatives have been shown to inhibit biofilm formation, which is a significant virulence factor for many pathogenic bacteria.

Structure-Dependent Selectivity Against Pathogens

The selectivity of this compound analogues against different pathogens will be dictated by specific structural features that govern their interaction with microbial targets.

Substitution on the Tetrazole Ring : The nature of the substituent on the tetrazole ring can significantly impact the antimicrobial spectrum and potency. For instance, the presence of different alkyl or aryl groups can influence the compound's ability to bind to the active site of target enzymes.

Substitution on the Phenolic Ring : Modifications to the phenolic part of the molecule can affect its lipophilicity and, consequently, its ability to penetrate bacterial cell walls and membranes. This is particularly relevant for activity against Gram-negative bacteria, which possess a more complex outer membrane.

The following table presents the antimicrobial activity of some tetrazole derivatives against a range of bacterial strains, illustrating the potential of this class of compounds.

Table 2: Minimum Inhibitory Concentration (MIC) of Selected Tetrazole Derivatives against Various Bacterial Strains

| Compound | S. aureus (MIC in µg/mL) | E. faecalis (MIC in µg/mL) | E. coli (MIC in µg/mL) | K. pneumoniae (MIC in µg/mL) | Reference |

|---|---|---|---|---|---|

| Benzimidazole-tetrazole derivative (e1) | 18.7 | 1.2 | >100 | >100 | ajgreenchem.com |

| Benzimidazole-tetrazole derivative (b1) | 25.2 | 1.3 | >100 | >100 | ajgreenchem.com |

| Imide-tetrazole derivative (1) | 0.1-3.2 | - | 0.4-25.6 | - | nih.gov |

| Imide-tetrazole derivative (2) | 0.1-3.2 | - | 0.4-25.6 | - | nih.gov |

| Imide-tetrazole derivative (3) | 0.1-3.2 | - | 0.4-25.6 | - | nih.gov |

| Azithromycin (control) | - | <1.0 | - | - | ajgreenchem.com |

Future Directions and Emerging Research Avenues for 2 Methoxy 4 1h Tetrazol 5 Yl Phenol

Development of Novel and Sustainable Synthetic Methodologies

The future synthesis of 2-methoxy-4-(1H-tetrazol-5-yl)phenol is poised to align with the principles of green chemistry, moving away from hazardous reagents and energy-intensive processes. bohrium.comdntb.gov.ua Current research on tetrazole synthesis emphasizes the development of eco-friendly and efficient protocols. bohrium.comresearchgate.net

One promising direction is the adoption of multicomponent reactions (MCRs) . MCRs offer a streamlined approach to synthesizing complex molecules like this compound in a single step, which is both atom- and step-economical. bohrium.comresearchgate.net The Ugi-azide three-component reaction (UA-3CR) is a notable example that could be adapted for the synthesis of derivatives of this compound, allowing for the creation of diverse molecular libraries. mdpi.com

Furthermore, the use of nanocatalysts is an emerging trend in the sustainable synthesis of tetrazole derivatives. nih.govnih.gov These catalysts, owing to their high surface-area-to-volume ratio and reusability, can enhance reaction rates and yields under milder conditions. nih.govnih.gov Future research could focus on developing specific nanocatalysts, such as those based on copper or zinc oxides, for the efficient synthesis of this compound. nih.gov The exploration of water-mediated or solvent-free reaction conditions is another key aspect of sustainable synthesis that warrants investigation. dntb.gov.ua

| Synthetic Approach | Key Advantages | Potential for this compound |

| Multicomponent Reactions (e.g., Ugi-azide) | Atom and step economy, reduced waste, diversity-oriented. bohrium.commdpi.com | Efficient one-pot synthesis and generation of derivative libraries. |

| Nanocatalysis | High efficiency, reusability, mild reaction conditions. nih.govnih.gov | Greener synthesis with improved yields and reduced energy consumption. |

| Water-mediated/Solvent-free reactions | Reduced environmental impact, enhanced safety. dntb.gov.ua | Development of environmentally benign production methods. |

Integration with Supramolecular Chemistry and Nanotechnology

The structural features of this compound, namely the hydrogen-bonding capabilities of the phenol (B47542) and tetrazole groups, make it an excellent candidate for applications in supramolecular chemistry and nanotechnology.

In supramolecular chemistry , the ability of the tetrazole and phenol moieties to form predictable non-covalent interactions can be exploited to construct well-defined supramolecular assemblies. These assemblies could find applications in areas such as drug delivery, sensing, and catalysis. The tetrazole ring, in particular, is known to coordinate with metal ions, opening the door to the design of novel metal-organic frameworks (MOFs). lifechemicals.com These MOFs could exhibit interesting properties for gas storage or separation. lifechemicals.com

In the realm of nanotechnology , this compound could be utilized as a functional ligand for the surface modification of nanoparticles. This could enhance their stability, biocompatibility, and targeting capabilities for biomedical applications. The unique electronic properties of tetrazole-substituted phenols also suggest potential use in the development of new electronic materials and sensors. ontosight.ai The integration of this compound into nanostructures could lead to the creation of novel materials with tailored optical, electronic, or catalytic properties. nih.gov

High-Throughput Screening and Combinatorial Library Design for Diverse Applications

To unlock the full therapeutic and material science potential of this compound, high-throughput screening (HTS) of a diverse range of its derivatives is a crucial future direction. The generation of combinatorial libraries of related compounds will be instrumental in this endeavor.

By employing multicomponent reactions like the Ugi-azide reaction, it is possible to systematically vary the substituents on the phenol and tetrazole rings, thereby creating a large and diverse library of molecules. mdpi.comnih.gov This library can then be subjected to HTS to identify compounds with optimized activity for specific biological targets or material properties. nih.gov For instance, screening these libraries against various enzymes or receptors could lead to the discovery of new drug candidates.

The development of efficient and time-saving synthetic methods is paramount for building these libraries for both HTS and lower-throughput pharmaceutical research. nih.gov The insights gained from structure-activity relationship (SAR) studies on these libraries will be invaluable for the rational design of next-generation compounds with enhanced efficacy and specificity.

Interdisciplinary Research in Chemical Biology and Materials Science

The unique combination of a phenol and a tetrazole ring in this compound makes it a versatile platform for interdisciplinary research, bridging chemical biology and materials science.

In chemical biology , this compound and its derivatives could be developed as chemical probes to study complex biological systems. mdpi.com The tetrazole moiety, being a bioisostere of the carboxylic acid group, can be used to modulate the pharmacokinetic and pharmacodynamic properties of biologically active molecules. researchgate.net Furthermore, the phenolic hydroxyl group can be a handle for attaching fluorescent tags or other reporter groups, facilitating the study of molecular interactions and cellular processes.

In materials science , the incorporation of this compound into polymer backbones could lead to the development of novel functional materials. lifechemicals.com Tetrazole-containing polymers have shown promise as high-energy materials and for applications such as carbon dioxide capture. lifechemicals.com The phenolic component could impart antioxidant or thermal stability to these polymers. The exploration of this compound as a building block for new polymers, resins, and composites is a fertile area for future research. ontosight.aiontosight.ai

| Field | Potential Application of this compound |

| Chemical Biology | Development of chemical probes for target identification and validation. mdpi.com |

| Modulation of biological activity as a carboxylic acid bioisostere. researchgate.net | |

| Materials Science | Building block for functional polymers with enhanced properties. lifechemicals.com |

| Development of novel metal-organic frameworks. lifechemicals.com | |

| Component in the design of new electronic materials and sensors. ontosight.ai |

Q & A

Q. What are the common synthetic routes for 2-methoxy-4-(1H-tetrazol-5-yl)phenol, and how are intermediates characterized?

The compound is typically synthesized via multi-step reactions involving:

- Step 1 : Functionalization of a phenolic precursor (e.g., 2-methoxy-4-(1-methoxyimino-ethyl)phenol) through condensation or substitution reactions .

- Step 2 : Introduction of the tetrazole moiety via [2+3] cycloaddition using sodium azide and nitriles under acidic conditions . Intermediate characterization relies on NMR (1H/13C), IR (to confirm functional groups like -OH and tetrazole), and HPLC for purity assessment. For crystalline intermediates, X-ray diffraction (XRD) with programs like SHELXL ensures structural accuracy .

Q. Which spectroscopic and crystallographic methods are critical for confirming the structure of this compound?

- NMR : 1H NMR identifies methoxy (-OCH3) and phenolic proton environments, while 13C NMR confirms aromatic and tetrazole carbons .

- X-ray crystallography : Single-crystal XRD (e.g., using SHELX programs) resolves bond lengths, angles, and torsion angles. For example, monoclinic systems (space group P21/c) with cell parameters (a=7.494 Å, b=8.373 Å) are typical for related analogs .

- Mass spectrometry : High-resolution MS validates molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can reaction yields be optimized for derivatives of this compound in multi-step syntheses?

Key variables include:

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance tetrazole cyclization efficiency .

- Catalyst choice : Lewis acids (e.g., ZnCl2) or transition metals (e.g., CuI) improve regioselectivity in heterocyclic formation .

- Temperature control : Microwave-assisted synthesis reduces reaction time (e.g., from 24h to 2h) and minimizes side products .

- Workflow validation : Parallel reaction screening (e.g., using Design of Experiments) identifies optimal conditions .

Q. How should researchers address discrepancies in reported biological activities of this compound derivatives?

Contradictions often arise from:

- Assay variability : Standardize bioassays (e.g., IC50 measurements) across labs using positive controls (e.g., reference inhibitors) .

- Structural modifications : Minor substituent changes (e.g., replacing methoxy with ethoxy groups) drastically alter activity. Perform SAR studies with systematic substitutions .

- Data normalization : Use statistical tools (e.g., ANOVA) to compare datasets and identify outliers .

Q. What challenges arise in crystallographic refinement of this compound analogs, and how are they resolved?

Common issues include:

- Disordered moieties : The tetrazole ring or methoxy group may exhibit rotational disorder. Apply TLS refinement in SHELXL to model anisotropic displacement .

- Weak electron density : High-resolution data (≤0.8 Å) and twin refinement (for twinned crystals) improve map quality .

- Hydrogen bonding networks : Use PLATON to analyze intermolecular interactions (e.g., O-H···N hydrogen bonds stabilizing the crystal lattice) .

Q. How can computational methods enhance the design of this compound-based bioactive compounds?

- Docking studies : Software like AutoDock Vina predicts binding poses in target proteins (e.g., kinase active sites) .

- DFT calculations : Gaussian09 optimizes geometries and calculates frontier molecular orbitals (HOMO/LUMO) to predict reactivity .

- MD simulations : GROMACS models compound stability in biological membranes over nanosecond timescales .

Methodological Guidelines

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.